3-Cyclopropoxy-4-isopropylbenzoic acid
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Overview
Description
3-Cyclopropoxy-4-isopropylbenzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzoic acid core. It is a white crystalline powder that is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts alkylation reaction, where a benzoic acid derivative is reacted with cyclopropyl and isopropyl halides in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-Cyclopropoxy-4-isopropylbenzoic acid may involve large-scale Friedel-Crafts alkylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Isopropylbenzoic acid: Shares the isopropyl group but lacks the cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but lacks the isopropyl group.
Uniqueness: 3-Cyclopropoxy-4-isopropylbenzoic acid is unique due to the presence of both cyclopropoxy and isopropyl groups on the benzoic acid core. This structural combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)11-6-3-9(13(14)15)7-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
DTNGYZQVZXGBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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